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molecular formula C7H8N2O3 B7853107 2-Nitro-1-(pyridin-3-yl)ethanol

2-Nitro-1-(pyridin-3-yl)ethanol

Cat. No. B7853107
M. Wt: 168.15 g/mol
InChI Key: GHTJOWGAKXTDTO-UHFFFAOYSA-N
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Patent
US05225570

Procedure details

To a cooled stirring solution of 15 grams (0.25 mol) nitromethane and 0.35 gram (0.005 mol) diethylamine in 26 milliliters of ethanol was added dropwise 10 grams (0.093 mol) 3-pyridine carboxaldehyde. The reaction was stirred for 3 hours at 0° C. then warmed to ambient temperature. Concentration yielded crude 1-(3-pyridyl)-2-nitroethanol.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([CH3:4])([O-:3])=[O:2].C(NCC)C.[N:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH:16]=[O:17])[CH:11]=1>C(O)C>[N:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH:16]([OH:17])[CH2:4][N+:1]([O-:3])=[O:2])[CH:11]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
0.35 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
26 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C(C[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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